molecular formula C17H15FN2O4S B3487525 N-[4-(aminosulfonyl)benzyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

N-[4-(aminosulfonyl)benzyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B3487525
M. Wt: 362.4 g/mol
InChI Key: REZFYDIMIYAGMY-UHFFFAOYSA-N
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Description

“N-[4-(aminosulfonyl)benzyl]acetamide” is a chemical compound with the empirical formula C9H12N2O3S . It has a molecular weight of 228.27 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for “N-[4-(aminosulfonyl)benzyl]acetamide” is O=S(C(C=C1)=CC=C1CNC(C)=O)(N)=O . The InChI is 1S/C9H12N2O3S/c1-7(12)11-6-8-2-4-9(5-3-8)15(10,13)14/h2-5H,6H2,1H3,(H,11,12)(H2,10,13,14) .


Physical and Chemical Properties Analysis

“N-[4-(aminosulfonyl)benzyl]acetamide” is a solid . It has a molecular weight of 228.27 and its CAS Number is 2015-14-7 .

Mechanism of Action

The mechanism of action for “N-[4-(aminosulfonyl)benzyl]acetamide” is not available .

Safety and Hazards

This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122) . It’s recommended to wash hands thoroughly after handling .

Properties

IUPAC Name

5-fluoro-3-methyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4S/c1-10-14-8-12(18)4-7-15(14)24-16(10)17(21)20-9-11-2-5-13(6-3-11)25(19,22)23/h2-8H,9H2,1H3,(H,20,21)(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZFYDIMIYAGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(aminosulfonyl)benzyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
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N-[4-(aminosulfonyl)benzyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
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N-[4-(aminosulfonyl)benzyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 5
N-[4-(aminosulfonyl)benzyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 6
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N-[4-(aminosulfonyl)benzyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

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